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molecular formula C9H14O B8336518 3,4,4a,5,6,7-hexahydro-1H-isochromene

3,4,4a,5,6,7-hexahydro-1H-isochromene

Cat. No. B8336518
M. Wt: 138.21 g/mol
InChI Key: JEPDICWJMSZJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08829196B2

Procedure details

3-methylidene-4-(pent-4-en-1-yl)tetrahydro-2H-pyran (1320 mg, 7.94 mmol) was added to CH2Cl2 (159.00 ml) at RT. The reaction was degassed three times. Zhan-1b (58.3 mg, 0.079 mmol) was added at 0° C. The reaction mixture was degassed again and then stirred at room temperature for 1 h. The mixture was concentrated under reduced pressure (280 mmhg). The residue was purified by column chromatography on silica gel to provide the title compound. 1H NMR (500 MHz, CDCl3) δ 5.54 (d, 1H, J=2.2 Hz), 4.06 (d, 1H, J=122 Hz), 3.97 (dd, 1H, J=4.4 Hz, 11.2 Hz), 3.84-3.91 (m, 1H), 3.46-3.53 (m, 1H), 2.21 (bs, 1H), 1.92-2.19 (m, 2H), 1.80-1.89 (m, 1H), 1.68-1.86 (m, 2H), 1.36-1.48 (m, 2H), 1.16-1.26 (m, 1H).
Quantity
1320 mg
Type
reactant
Reaction Step One
Quantity
159 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C=[C:2]1[CH:7]([CH2:8][CH2:9][CH2:10][CH:11]=C)[CH2:6][CH2:5][O:4][CH2:3]1>C(Cl)Cl>[CH2:3]1[C:2]2[CH:7]([CH2:8][CH2:9][CH2:10][CH:11]=2)[CH2:6][CH2:5][O:4]1

Inputs

Step One
Name
Quantity
1320 mg
Type
reactant
Smiles
C=C1COCCC1CCCC=C
Name
Quantity
159 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was degassed three times
ADDITION
Type
ADDITION
Details
Zhan-1b (58.3 mg, 0.079 mmol) was added at 0° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed again
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure (280 mmhg)
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1OCCC2CCCC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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